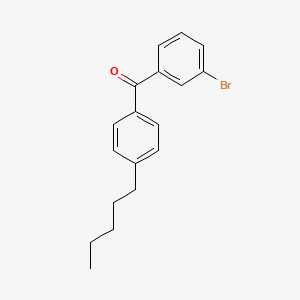

3-Bromo-4'-n-pentylbenzophenone

Overview

Description

3-Bromo-4’-n-pentylbenzophenone: is an organic compound with the molecular formula C18H19BrO It is a derivative of benzophenone, where a bromine atom is substituted at the third position of one phenyl ring, and a pentyl group is attached to the fourth position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-n-pentylbenzophenone typically involves the following steps:

Friedel-Crafts Acylation: The benzophenone core can be synthesized via Friedel-Crafts acylation, where benzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-4’-n-pentylbenzophenone may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-n-pentylbenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters are used in Suzuki-Miyaura coupling.

Major Products

Substitution: Depending on the nucleophile, products can include various substituted benzophenones.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products can include alcohols or alkanes.

Coupling: Products include biaryl compounds or other substituted benzophenones.

Scientific Research Applications

3-Bromo-4’-n-pentylbenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: It can be used in studies involving the interaction of organic compounds with biological systems.

Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-n-pentylbenzophenone depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom activates the benzene ring towards further substitution. In coupling reactions, the bromine atom is replaced by a different group through palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-4’-n-pentylbenzophenone: Similar structure but with the bromine atom at the fourth position.

3-Chloro-4’-n-pentylbenzophenone: Chlorine atom instead of bromine.

3-Bromo-4’-n-butylbenzophenone: Butyl group instead of pentyl.

Uniqueness

3-Bromo-4’-n-pentylbenzophenone is unique due to the specific positioning of the bromine and pentyl groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Biological Activity

3-Bromo-4'-n-pentylbenzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological properties, relevant case studies, and research findings, providing a comprehensive overview of its activity.

- IUPAC Name: this compound

- Molecular Formula: C18H21BrO

- Molecular Weight: 343.26 g/mol

- CAS Number: 951887-54-0

Biological Activities

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting microbial growth. The specific mechanisms of action are still under investigation, but it is hypothesized that the bromine atom plays a crucial role in enhancing its antimicrobial efficacy.

2. Anticancer Properties

The anticancer potential of this compound has been a focal point in several studies. Preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Case Studies

A notable study explored the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in several types of cancer, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10.5 | Induction of mitochondrial apoptosis |

| A549 (Lung Cancer) | 8.7 | Cell cycle arrest at G0/G1 phase, ROS-mediated apoptosis |

| HCT116 (Colorectal Cancer) | 12.3 | Inhibition of topoisomerase activity |

These findings indicate that the compound may serve as a lead for developing new anticancer agents.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Induction of Apoptosis: The compound appears to trigger mitochondrial pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest: It has been shown to halt the progression of the cell cycle, particularly at the G0/G1 phase, which is crucial for preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Production: Increased ROS levels have been observed, contributing to oxidative stress and subsequent apoptosis in cancer cells.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Antimicrobial Efficacy: In vitro tests demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

- Cytotoxicity in Cancer Models: Animal studies revealed that administration of the compound led to reduced tumor size and improved survival rates in xenograft models.

Comparison with Other Compounds

In comparison to other brominated compounds, this compound shows promising results:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 10.5 | Anticancer |

| Bromophenol A | 15.2 | Antimicrobial/Anticancer |

| 2-Bromobenzaldehyde | 20.0 | Antimicrobial |

Properties

IUPAC Name |

(3-bromophenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrO/c1-2-3-4-6-14-9-11-15(12-10-14)18(20)16-7-5-8-17(19)13-16/h5,7-13H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEDWPNRKOMAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001260544 | |

| Record name | Methanone, (3-bromophenyl)(4-pentylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-51-7 | |

| Record name | Methanone, (3-bromophenyl)(4-pentylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3-bromophenyl)(4-pentylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.